[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride
Overview
Description
[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride: is a chemical compound that features a fluorinated aromatic ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate:
Pyrrolidine Introduction: The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the fluorinated aromatic intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups on the aromatic ring or the pyrrolidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduced forms of the aromatic ring or pyrrolidine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Polymers: The compound can be used as a building block for the synthesis of fluorinated polymers, which have applications in electronics and materials science.
Biology and Medicine:
Potential Drug Candidate: Due to its unique structure, the compound may be investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of [1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: This compound also features a fluorinated aromatic ring and has been studied for its potential to inhibit efflux pumps in cancer cells.
Fluorinated Pyridines: These compounds share the fluorinated aromatic ring and are used in various applications, including as imaging agents in biological research.
Uniqueness: The unique combination of a fluorinated aromatic ring and a pyrrolidine moiety in [1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride distinguishes it from other similar compounds. This structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability in various environments .
Properties
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-10(15-2)11-5-6-13(12(14)9-11)16-7-3-4-8-16;/h5-6,9-10,15H,3-4,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQBLBXAISDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCCC2)F)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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